molecular formula C14H22N4O4 B12667214 Bis(1-methyl-5-oxopyrrolidine-2-aceto)hydrazide CAS No. 81700-67-6

Bis(1-methyl-5-oxopyrrolidine-2-aceto)hydrazide

Cat. No.: B12667214
CAS No.: 81700-67-6
M. Wt: 310.35 g/mol
InChI Key: KJIDTOTZIZMKSH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-methyl-5-oxopyrrolidine-2-aceto)hydrazide typically involves the reaction of 1-methyl-5-oxo-2-pyrrolidineacetic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures consistent product quality. The final product is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Bis(1-methyl-5-oxopyrrolidine-2-aceto)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

Bis(1-methyl-5-oxopyrrolidine-2-aceto)hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Bis(1-methyl-5-oxopyrrolidine-2-aceto)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-oxo-2-pyrrolidineacetic acid: A precursor in the synthesis of Bis(1-methyl-5-oxopyrrolidine-2-aceto)hydrazide.

    2-Pyrrolidineacetic acid, 1-methyl-5-oxo-, 2-[2-(1-methyl-5-oxo-2-pyrrolidinyl)acetyl]hydrazide: A structurally related compound with similar properties.

Uniqueness

This compound stands out due to its dual pyrrolidine rings and hydrazide group, which confer unique chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

81700-67-6

Molecular Formula

C14H22N4O4

Molecular Weight

310.35 g/mol

IUPAC Name

2-(1-methyl-5-oxopyrrolidin-2-yl)-N'-[2-(1-methyl-5-oxopyrrolidin-2-yl)acetyl]acetohydrazide

InChI

InChI=1S/C14H22N4O4/c1-17-9(3-5-13(17)21)7-11(19)15-16-12(20)8-10-4-6-14(22)18(10)2/h9-10H,3-8H2,1-2H3,(H,15,19)(H,16,20)

InChI Key

KJIDTOTZIZMKSH-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCC1=O)CC(=O)NNC(=O)CC2CCC(=O)N2C

Origin of Product

United States

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